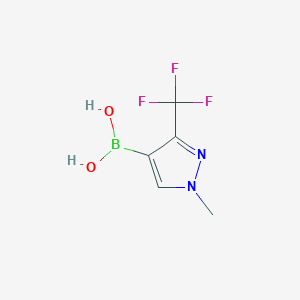

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BF3N2O2/c1-11-2-3(6(12)13)4(10-11)5(7,8)9/h2,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTMJOHFLLGAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695636 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138450-30-2 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid: Synthesis, Application, and Best Practices

Abstract: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, identified by CAS number 1138450-30-2 , has emerged as a critical building block in contemporary medicinal and agrochemical research.[1][2] Its unique structure, combining a methylated pyrazole core with a trifluoromethyl group, offers a valuable scaffold for creating complex molecules with potential therapeutic applications.[3] This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its synthesis via lithiation-boronation, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic workflows.

Core Physicochemical Properties

A foundational understanding of a reagent's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1138450-30-2 | [1] |

| Molecular Formula | C₅H₆BF₃N₂O₂ | [1] |

| Molar Mass | 193.92 g/mol | [1] |

| Appearance | White, odorless crystalline solid | [1] |

| Predicted Density | 1.46 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 318.5 ± 52.0 °C | [1] |

| Predicted pKa | 7.35 ± 0.58 | [1] |

| Solubility | Soluble in polar solvents (water, alcohols, esters) | [1] |

Synthesis Pathway: Lithiation-Boronation

The regioselective synthesis of functionalized pyrazoles is a key challenge in organic chemistry. For this compound, a common and effective strategy involves the direct lithiation of the pyrazole core, followed by quenching with a borate ester.[2][4] This method provides a reliable route to the desired 4-substituted isomer.

Mechanistic Rationale

The choice of a lithiation-based approach is guided by the electronic nature of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. The C5 proton is the most acidic due to the inductive effects of the adjacent nitrogen and the trifluoromethyl group, making it susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). However, directed metalation at the C4 position can be achieved under specific conditions, often involving careful temperature control and the choice of solvent, leading to the desired lithiated intermediate. This intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate), forming a boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the linkage of the pyrazole moiety to various aryl or heteroaryl halides.[5][6] Such linkages are foundational in the construction of complex molecules for drug discovery.[3][4]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism is a well-established catalytic cycle involving a palladium(0) species. A critical, and sometimes overlooked, step is the initial activation of the boronic acid with a base.[6][7] This activation forms a more nucleophilic boronate species, which is essential for the transmetalation step to proceed efficiently.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid ensures complete consumption of the limiting aryl halide.

-

-

Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the flask via syringe.

-

Causality: Degassing removes dissolved oxygen, further protecting the catalyst. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours). The disappearance of the limiting reagent validates that the reaction is proceeding.

-

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

-

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thereby validating the success of the synthesis.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[1]

-

Protective Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined synthesis and robust performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for constructing novel molecular architectures, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its successful application.

References

-

ChemBK. (2024). This compound Request for Quotation. Available at: [Link]

-

Boron Molecular. (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid, pinacol ester. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

-

PubChem. (n.d.). (1-Methyl-1H-pyrazol-3-yl)boronic acid. Available at: [Link]

-

MySkinRecipes. (n.d.). (4-(3-methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid. Available at: [Link]

-

Al-Amin, M. (n.d.). This compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Pharmaffiliates. (n.d.). 1-Methyl-1H-pyrazole-4-boronic Acid. Available at: [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 3. (4-(3-methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid [myskinrecipes.com]

- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

Introduction: The Strategic Value of Trifluoromethylated Pyrazole Boronic Acids in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic Acid

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including blockbuster drugs like Celecoxib, Ruxolitinib, and Baricitinib.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and ability to engage in various binding interactions with biological targets.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold further enhances its utility by modulating lipophilicity, metabolic stability, and binding affinity.

This guide focuses on the synthesis of a particularly valuable building block: This compound and its more commonly used synthetic equivalent, the pinacol ester. This reagent is a cornerstone for medicinal chemists, enabling the efficient incorporation of the 1-methyl-3-(trifluoromethyl)pyrazole motif into complex molecular architectures via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3][4] As a Senior Application Scientist, this document provides a comprehensive overview of the synthesis, grounded in mechanistic principles and field-proven protocols, to empower researchers in drug development.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of pyrazole boronic acids typically hinges on two primary strategies for installing the boronic acid functionality onto a pre-formed pyrazole ring:

-

Halogen-Metal Exchange Followed by Electrophilic Quench: This classic approach involves the formation of an organometallic intermediate (typically an organolithium or Grignard reagent) from a corresponding halopyrazole. This nucleophilic species is then trapped with a boron electrophile. This method offers high yields but requires stringent anhydrous conditions and cryogenic temperatures.

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This modern and highly reliable method involves the direct coupling of a halopyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), using a palladium catalyst.[5] This pathway is renowned for its excellent functional group tolerance and milder reaction conditions, making it a preferred route in many discovery and process chemistry settings.

Our focus will be on a practical and scalable pathway commencing from the readily accessible 1-methyl-3-(trifluoromethyl)-1H-pyrazole, proceeding through a 4-halo intermediate, followed by a palladium-catalyzed Miyaura borylation to yield the boronic acid pinacol ester.

Synthetic Workflow Diagram

The overall synthetic strategy is outlined in the workflow below.

Caption: Synthetic pathway to the target boronic acid.

Detailed Experimental Protocols

The following protocols are consolidated from established literature procedures and represent a reliable pathway for laboratory-scale synthesis.[6][7][8]

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

The synthesis of the starting pyrazole core is efficiently achieved through the cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.[7][8] This reaction often produces a mixture of regioisomers (1-methyl-3-(trifluoromethyl) and 1-methyl-5-(trifluoromethyl) pyrazoles), which can be separated by fractional distillation.[7][8]

Step 2: Synthesis of 1-Methyl-4-bromo-3-(trifluoromethyl)-1H-pyrazole

This step involves the regioselective bromination at the C4 position of the pyrazole ring, which is electronically activated for electrophilic substitution.

-

Reagents & Equipment:

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer, condenser

-

-

Procedure:

-

To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

-

Step 3: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester

This key transformation is accomplished via the Miyaura borylation reaction. The pinacol ester is targeted as it offers greater stability and easier handling compared to the free boronic acid.[4]

-

Reagents & Equipment:

-

1-Methyl-4-bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

1,4-Dioxane (anhydrous, degassed)

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

-

Procedure:

-

To a Schlenk flask, add 1-methyl-4-bromo-3-(trifluoromethyl)-1H-pyrazole, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction by TLC or GC-MS for the disappearance of the starting bromide (typically 6-12 hours).

-

After completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure pinacol ester as a solid.[9]

-

Quantitative Data Summary

| Step | Key Reagents | Catalyst/Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 2. Bromination | 1-methyl-3-(CF₃)-pyrazole, NBS | Acetonitrile | 82 | 2 - 4 | 85 - 95 |

| 3. Borylation | 4-Bromo-pyrazole, B₂pin₂, KOAc | Pd(dppf)Cl₂ / Dioxane | 80 - 90 | 6 - 12 | 70 - 85 |

Mechanistic Insight: The Palladium Catalytic Cycle

The success of the Miyaura borylation hinges on a well-understood palladium catalytic cycle. The choice of dppf as a ligand is critical; its wide bite angle and electron-donating properties stabilize the palladium center and promote the key steps of the reaction.

Caption: Simplified catalytic cycle for Miyaura borylation.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The base (KOAc) activates the bis(pinacolato)diboron, facilitating the transfer of a 'Bpin' group to the palladium center and displacing the bromide ion.

-

Reductive Elimination: The pyrazolyl group and the boryl group couple and are eliminated from the palladium coordination sphere, yielding the desired product and regenerating the active Pd(0) catalyst.

Conclusion: A Versatile Tool for Chemical Innovation

The synthesis of this compound pinacol ester is a robust and reproducible process that provides access to a highly valuable building block for drug discovery and materials science. The palladium-catalyzed Miyaura borylation of the corresponding 4-bromopyrazole stands out as the most efficient and versatile method. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can confidently produce this key intermediate, accelerating the discovery of novel chemical entities with therapeutic potential.

References

-

Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(11), 2619–2632. Available at: [Link]

-

Wallace, D. J., et al. (2002). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 4(17), 2901–2903. Available at: [Link]

- Google Patents. (CN104744415A). Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Ningbo Inno Pharmchem Co., Ltd. Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. Available at: [Link]

-

Singh, R., et al. (2018). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. ResearchGate. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]

- Google Patents. (EP2883853A1). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link]

- Google Patents. (CN103601749A). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

- Google Patents. (CN114380853A). Preparation method of 4-pyrazole boronic acid pinacol ester.

-

Mkhontfo, S. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(26), 14353-14364. Available at: [Link]

-

Zhang, Y., et al. (2014). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available at: [Link]

- Google Patents. (WO2014120397A1). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

MySkinRecipes. (4-(3-methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid. Available at: [Link]

-

Hoffman Fine Chemicals. (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid. Available at: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester = 97 1218790-53-4 [sigmaaldrich.com]

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid physical properties

An In-Depth Technical Guide to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid: Properties, Characterization, and Applications

Abstract

This compound is a specialized heterocyclic organic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its unique structure, combining the pharmacologically significant pyrazole ring, the stability-enhancing trifluoromethyl group, and the versatile boronic acid moiety, makes it a highly valuable reagent. This guide provides a comprehensive technical overview of its physicochemical properties, established protocols for its characterization and safe handling, and its primary applications in drug discovery and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with technical data to serve as an authoritative reference.

Introduction: A Trifecta of Functionality

The strategic value of this compound in research and development stems from the synergistic interplay of its three core components:

-

The Boronic Acid Group: This functional group is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[1][2][3] Boronic acids are generally stable, non-toxic, and their reactions are often high-yielding and tolerant of a wide range of other functional groups.[3][4]

-

The Pyrazole Nucleus: Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[5][6] This nitrogen-containing heterocycle is a cornerstone in numerous approved drugs, valued for its metabolic stability and ability to engage in various binding interactions with biological targets.[6]

-

The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group can significantly enhance the pharmacokinetic and physicochemical properties of a molecule. It is known to increase metabolic stability, membrane permeability, and binding affinity by altering electronic properties and lipophilicity.[6]

The convergence of these three moieties in a single molecule provides a powerful tool for chemists to construct complex molecular architectures with desirable properties for pharmaceutical and material science applications.[1]

Physicochemical Properties

This compound is a white, odorless crystalline solid that is stable at room temperature.[7] It is soluble in polar organic solvents such as alcohols and esters, and also shows solubility in water.[7]

Data Summary

| Property | Value | Source |

| CAS Number | 1138450-30-2 | [7] |

| Molecular Formula | C₅H₆BF₃N₂O₂ | [7] |

| Molecular Weight | 193.92 g/mol | [7] |

| Appearance | White odorless crystalline solid | [7] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [7] |

| Boiling Point (Predicted) | 318.5 ± 52.0 °C | [7] |

Note: The pinacol ester derivative, this compound pinacol ester (CAS: 1218790-53-4), is a commonly used, more stable form for storage and certain reactions, with a reported melting point of 99-100 °C.[8]

Synthesis, Safety, and Handling

While several synthetic routes exist, a common method involves the reaction of a corresponding pyrazole precursor with a boron source.[7][9] A new, high-yielding method for synthesizing functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been developed, underscoring the compound's importance.[9]

Laboratory Safety & Handling Protocol

This compound may cause skin, eye, and respiratory irritation.[7][10][11] Adherence to a strict safety protocol is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.

-

Body Protection: Wear a laboratory coat.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

-

An eyewash station and safety shower must be readily accessible.

Handling Procedures:

-

Avoid breathing dust, fumes, or vapors.[10]

-

Prevent contact with skin and eyes.[11]

-

Wash hands thoroughly after handling.[12]

-

Do not eat, drink, or smoke in the work area.[10]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[10]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][13] Some suppliers recommend long-term storage at -20°C to ensure maximum stability.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong bases, and flammable substances.[7][13]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The choice of these methods is based on their ability to provide specific, complementary information about the molecule's structure and the unique properties of the boronic acid functional group.

Caption: A typical analytical workflow for verifying the identity and purity of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure.

-

¹H and ¹³C NMR: These spectra confirm the carbon-hydrogen framework of the methyl and pyrazole groups.

-

¹⁹F NMR: This is crucial for confirming the presence and electronic environment of the trifluoromethyl group.

-

¹¹B NMR: This technique is particularly revealing for boronic acids.[14] The chemical shift (typically in the 25–35 ppm range for tricoordinate boron) confirms the presence and coordination state of the boron atom.[14]

Experimental Protocol Insight: Boronic acids can self-condense to form cyclic anhydrides known as boroxines, which can complicate NMR spectra. To ensure analysis of the monomeric acid, it is often necessary to add a drop of deuterated water (D₂O) to the NMR sample (in a non-hydroxylic solvent like DMSO-d₆) to hydrolyze any anhydride species back to the desired boronic acid.[14]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound.[15] High-resolution mass spectrometry (HRMS) can provide an exact mass, which further validates the elemental composition (C₅H₆BF₃N₂O₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For this molecule, notable absorptions include:

-

A strong, broad O-H stretch around 3300–3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[14]

-

A very strong B-O stretching band between 1380–1310 cm⁻¹.[14] The disappearance of the O-H stretch is a diagnostic indicator of boroxine anhydride formation.[14]

Core Applications in Research & Development

The utility of this reagent is most prominent in the synthesis of complex organic molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone application. The compound serves as the organoboron partner, coupling with aryl or vinyl halides/triflates under palladium catalysis to form a new C-C bond. This reaction is fundamental to the synthesis of many pharmaceuticals and advanced materials.[1][3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry & Drug Discovery

The trifluoromethyl-pyrazole motif is present in a number of small-molecule drugs and clinical candidates, particularly kinase inhibitors used in oncology.[5][6] This boronic acid allows for the direct and efficient installation of this key pharmacophore onto diverse molecular scaffolds, accelerating the discovery of new therapeutic agents.

Materials Science

The unique electronic properties conferred by the fluorinated pyrazole ring make this compound a valuable building block for creating novel organic semiconductors, polymers, and optoelectronic materials.[1] The ability to systematically incorporate this unit via cross-coupling reactions allows for the fine-tuning of material properties.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined physical properties, combined with the versatility of the boronic acid group and the desirable characteristics of the trifluoromethyl-pyrazole core, provide chemists with a reliable and powerful component for constructing complex, high-value molecules. From accelerating drug discovery pipelines to designing next-generation organic materials, its importance in advanced chemical synthesis is firmly established.

References

-

ChemBK. (2024). This compound Request for Quotation. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Available at: [Link]

-

Boron Molecular. (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid, pinacol ester. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. National Center for Biotechnology Information. Available at: [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Available at: [Link]

-

Royal Society of Chemistry. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Available at: [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol.... Available at: [Link]

-

Bull, S. D., et al. (2016). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 847818-55-7 | Product Name : 1-Methyl-1H-pyrazole-4-boronic Acid. Available at: [Link]

-

Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

-

Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester = 97 1218790-53-4 [sigmaaldrich.com]

- 9. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.ie [fishersci.ie]

- 13. fishersci.com [fishersci.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. researchgate.net [researchgate.net]

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid molecular weight

An In-depth Technical Guide to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a specialized heterocyclic organic compound that has emerged as a significant building block in modern synthetic chemistry. Its molecular structure combines three key functional motifs: a 1-methyl-pyrazole ring, a trifluoromethyl (CF3) group, and a boronic acid moiety. This unique combination makes it an exceptionally valuable reagent, particularly in the fields of medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals, the CF3 group enhances metabolic stability and binding affinity, and the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its physicochemical properties, primary synthetic routes, and its critical role as a precursor in the development of complex molecules.

Introduction: A Trifecta of Chemical Functionality

The utility of this compound stems from the synergistic interplay of its constituent parts. Understanding these components is key to appreciating the compound's value.

-

2.1 The Pyrazole Scaffold in Medicinal Chemistry : The pyrazole ring, a five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in drug discovery. Its presence in a molecule can facilitate favorable interactions with biological targets and improve pharmacokinetic properties.[1]

-

2.2 The Influence of the Trifluoromethyl Group : The CF3 group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and lipophilicity can dramatically alter a molecule's acidity, metabolic stability, and ability to bind to target proteins, often leading to enhanced therapeutic efficacy.

-

2.3 Boronic Acids as Synthetic Hubs : Boronic acids and their esters are indispensable tools in organic synthesis. They are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the precise and efficient formation of carbon-carbon bonds between different molecular fragments.[1][2] This reaction's reliability and tolerance for a wide range of functional groups have made it a cornerstone of modern drug development.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and characterization.

| Property | Value | References |

| Molecular Weight | 193.92 g/mol | [3][4] |

| Molecular Formula | C₅H₆BF₃N₂O₂ | [3][4][5][6] |

| CAS Number | 1138450-30-2 | [3][4][6] |

| Appearance | White to off-white powder or crystalline solid | [3][7] |

| Predicted Density | 1.46 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in polar solvents like water, alcohols, and esters | [3] |

| InChI Key | CVTMJOHFLLGAIA-UHFFFAOYSA-N | [5][6] |

Synthesis and Mechanistic Considerations

Primary Synthetic Route: Lithiation-Boronation

The synthesis of trifluoromethyl-substituted pyrazolylboronic acids is commonly achieved through a lithiation-boronation protocol.[8] This method involves the deprotonation of the pyrazole ring at the 4-position using a strong organolithium base, such as n-butyllithium, at low temperatures. The resulting lithiated intermediate is a potent nucleophile that is then quenched with a boron electrophile, typically a trialkyl borate like trimethyl or triisopropyl borate. An acidic workup then hydrolyzes the borate ester to yield the final boronic acid product.

Caption: Lithiation-boronation synthesis workflow.

Causality in Synthesis and Handling

-

Expertise & Experience : The choice of a strong, non-nucleophilic base like n-butyllithium at cryogenic temperatures (-78 °C) is critical. This prevents side reactions and ensures regioselective deprotonation at the desired C4 position of the pyrazole ring. The subsequent reaction with a trialkyl borate must also be carefully temperature-controlled to avoid over-addition or decomposition.

-

Trustworthiness : Boronic acids can be unstable and prone to protodeboronation (loss of the B(OH)₂ group) or formation of trimeric anhydrides (boroxines).[9] For this reason, they are often converted to more stable pinacol esters for long-term storage or when used in demanding reaction conditions.[7][10] The pinacol ester can often be used directly in coupling reactions.[11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to construct complex bi-heteroaryl structures.[8] These structures are of high interest in pharmaceutical and materials chemistry.[8]

Experimental Workflow and Mechanistic Overview

The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The universally accepted mechanism proceeds through three key stages:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide (R¹-X).

-

Transmetalation : A base activates the boronic acid, forming a boronate species that transfers its organic group (R²) to the palladium center.

-

Reductive Elimination : The two organic fragments (R¹ and R²) are ejected from the palladium center as the final coupled product, regenerating the Pd(0) catalyst.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Self-Validating Experimental Protocol

This protocol provides a general, self-validating procedure for the Suzuki-Miyaura coupling.

Materials:

-

This compound (1.2 eq)

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 eq)

-

Palladium Catalyst (e.g., XPhosPdG2, 1-2 mol%)[12]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[9]

-

Anhydrous Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

-

Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, and palladium catalyst.

-

Causality: An inert atmosphere is crucial because the Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.

-

-

Solvent Addition : Add the degassed solvent mixture via syringe.

-

Causality: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction : Heat the mixture to the desired temperature (typically 60-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup : After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Validation : Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Trustworthiness: This final characterization step is non-negotiable. It validates the outcome of the experiment, confirming that the desired C-C bond has formed and the product is free of significant impurities.

-

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.

-

Hazards : The compound may be an irritant to the skin, eyes, and respiratory system.[3]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated chemical fume hood.[3]

-

Storage : Store in a cool, dry place away from oxidizing agents. The use of an inert atmosphere is recommended for long-term storage to prevent degradation.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a sophisticated and enabling tool for chemical innovation. Its well-defined structure provides a reliable entry point for introducing the desirable pyrazole-CF3 motif into larger, more complex molecules. The compound's central role in robust and versatile reactions like the Suzuki-Miyaura coupling solidifies its status as a high-value building block for scientists and researchers dedicated to advancing the frontiers of drug discovery and materials science.

References

- This compound. (Source Not Available)

- (1-Methyl-3-(trifluoroMethyl)-1H-pyrazol-4-yl)

- 1-Methyl-3-(trifluoromethyl)pyrazole-4-boronic acid. (Frontier Specialty Chemicals)

- (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid. (Hoffman Fine Chemicals)

- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester. (Sigma-Aldrich)

- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.

- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid, pinacol ester. (Boron Molecular)

- 1H-Pyrazole-4-boronic acid. (Chem-Impex)

- 1h-pyrazole-4-boronic acid(763120-58-7) 1 h nmr. (ChemicalBook)

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (NINGBO INNO PHARMCHEM CO.,LTD.)

- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (Organic & Biomolecular Chemistry (RSC Publishing))

- 1H-Pyrazole-4-boronic acid >= 95.0 763120-58-7. (Sigma-Aldrich)

- (4-(3-methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid. (MySkinRecipes)

- Discover Pyrazole-3-boronic Acid: A Key Intermediate for Advanced Organic Synthesis and Optics. (NINGBO INNO PHARMCHEM CO.,LTD.)

- This compound. (Sigma-Aldrich)

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (PubMed Central)

- Suzuki-Miyaura Cross Coupling Reaction. (TCI Chemicals)

- Masking Boronic Acids for Suzuki Coupling. (YouTube)

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. 1-Methyl-3-(trifluoromethyl)pyrazole-4-boronic acid | [frontierspecialtychemicals.com]

- 5. abacipharma.com [abacipharma.com]

- 6. This compound | 1138450-30-2 [sigmaaldrich.com]

- 7. 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester = 97 1218790-53-4 [sigmaaldrich.com]

- 8. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. boronmolecular.com [boronmolecular.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Characterization of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid and Its Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure combines three synthetically valuable motifs: a methylated pyrazole ring, a trifluoromethyl group, and a boronic acid functional group. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals, prized for its metabolic stability and diverse interaction capabilities. The trifluoromethyl (CF₃) group is frequently incorporated to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity.[1] Finally, the boronic acid moiety is a versatile functional handle, most notably for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

This guide provides a comprehensive overview of the essential analytical techniques and expected data for the structural confirmation and purity assessment of this compound. While this reagent is commercially available, it is often supplied as its more stable pinacol ester derivative, (1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole). The boronic acid can be generated in situ from the ester or used as is in certain coupling protocols. This guide will address the characterization of both forms.

Physicochemical Properties

A foundational step in characterization is the determination of basic physicochemical properties. These values serve as a primary check for sample identity and purity. The compound is typically a white to off-white solid at room temperature.[2]

| Property | This compound | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester | Data Source |

| CAS Number | 1138450-30-2[3][4] | 1218790-53-4 | Vendor Catalogs |

| Molecular Formula | C₅H₆BF₃N₂O₂ | C₁₁H₁₆BF₃N₂O₂ | Calculated |

| Molecular Weight | 193.92 g/mol | 276.06 g/mol | Calculated |

| Appearance | White to off-white solid | White to off-white powder or crystals | Vendor Catalogs |

| Melting Point | Not reported | 99-100 °C | Sigma-Aldrich |

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the target compound. The following workflow ensures a self-validating system where data from orthogonal methods converge to confirm the molecule's identity.

Caption: Comprehensive workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. Experiments should be conducted using a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons and their neighboring environments. For the pinacol ester, three distinct signals are expected.

Expected ¹H NMR Data (Pinacol Ester in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 - 8.1 | Singlet (s) | 1H | Pyrazole C5-H | The proton on the pyrazole ring is deshielded by the aromatic system and the adjacent boron atom. |

| ~ 3.9 - 4.1 | Singlet (s) | 3H | N-CH₃ | The methyl group attached to the nitrogen atom typically appears in this region. |

| ~ 1.3 - 1.4 | Singlet (s) | 12H | Pinacol -C(CH₃)₂ | The four equivalent methyl groups of the pinacol ester produce a strong singlet. |

Experimental Protocol:

-

Weigh approximately 5-10 mg of the pinacol ester sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the data by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a crucial experiment to confirm the presence and electronic environment of the trifluoromethyl group.

Expected ¹⁹F NMR Data (Pinacol Ester in CDCl₃, 376 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -65 | Singlet (s) | -CF₃ | A single peak is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift is characteristic of a CF₃ group on a heterocyclic ring. |

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Tune the NMR spectrometer to the fluorine frequency (~376 MHz for a 400 MHz instrument).

-

Acquire the proton-decoupled ¹⁹F NMR spectrum. An external standard like CFCl₃ (δ = 0.0 ppm) or an internal standard can be used for referencing.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. Due to the coupling with fluorine, the CF₃ carbon and the pyrazole carbon to which it is attached will appear as quartets.

Experimental Protocol:

-

Use the same, slightly more concentrated, sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically a longer experiment requiring more scans to achieve a good signal-to-noise ratio.

-

The carbon of the CDCl₃ solvent (δ ≈ 77.16 ppm) is commonly used for spectral calibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and, with high-resolution instruments, its elemental formula.

Low-Resolution Mass Spectrometry (LRMS)

Typically performed using an LC-MS system, this provides the nominal mass of the molecular ion, confirming the expected molecular weight.

Expected LRMS Data (Electrospray Ionization, Positive Mode)

| Species | Calculated m/z | Rationale |

| [M+H]⁺ | 277.1 | For the pinacol ester (C₁₁H₁₆BF₃N₂O₂), protonation adds one mass unit. |

| [M+Na]⁺ | 299.1 | Adduct formation with sodium ions present in the system is common. |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. This is a definitive technique for structure validation.

Expected HRMS Data (ESI-TOF)

-

For C₁₁H₁₇BF₃N₂O₂⁺ ([M+H]⁺): Calculated m/z = 277.1340; Found = 277.1340 ± 0.0005. A match within 5 ppm of the theoretical value provides strong evidence for the assigned molecular formula.

Experimental Protocol (LC-MS):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Inject a small volume (1-5 µL) into the LC-MS system. A short C18 column can be used with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before it enters the mass spectrometer.

-

Acquire data in positive ion mode using electrospray ionization (ESI).

Conclusion

The structural integrity and purity of this compound and its pinacol ester can be rigorously established through a combination of NMR spectroscopy and mass spectrometry. The predicted data, based on fundamental chemical principles, provide a clear benchmark for researchers. By following the detailed protocols outlined in this guide, scientists can confidently verify the identity of this valuable synthetic building block, ensuring the reliability and reproducibility of their subsequent research in drug development and materials science.

References

-

ChemBK. This compound - Introduction. Available at: [Link]boronic-acid)

-

PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

Sources

A Technical Guide to the NMR Spectral Analysis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is a key building block in contemporary drug discovery and materials science. Its unique trifluoromethylated pyrazole core offers a distinct combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities. As with any novel compound, unambiguous structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose.

This in-depth guide provides a comprehensive analysis of the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this compound. Moving beyond a simple data sheet, this document elucidates the rationale behind spectral predictions, outlines robust experimental protocols for data acquisition, and offers insights into potential spectral complexities, thereby equipping researchers with the knowledge to confidently characterize this and similar molecules.

Molecular Structure and Predicted NMR Correlations

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The following diagram illustrates the structure of this compound and highlights the key nuclei for NMR analysis.

Caption: Molecular structure of this compound with key NMR active nuclei highlighted.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting two key singlet signals.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N1 position of the pyrazole ring are chemically equivalent and are not expected to show coupling to other protons. This will result in a sharp singlet. Based on data for similar N-methyl pyrazole structures, this signal is predicted to appear in the range of δ 3.8 - 4.2 ppm .[1] The electron-withdrawing nature of the pyrazole ring deshields these protons.

-

Pyrazole Ring Proton (H-5): The single proton at the C-5 position of the pyrazole ring is also expected to appear as a singlet, as there are no adjacent protons for spin-spin coupling. Its chemical shift will be significantly downfield due to the aromaticity of the pyrazole ring and the influence of the adjacent nitrogen atom. A predicted chemical shift range for H-5 is δ 7.5 - 8.0 ppm .[2][3]

-

Boronic Acid Protons (-B(OH)₂): The two protons of the hydroxyl groups on the boron atom are typically broad and may exchange with residual water in the NMR solvent.[4] In many cases, especially when using a protic solvent like methanol-d₄, this signal may be broadened to the point of being unobservable or may appear as a very broad hump in the baseline.[4] If observed in an aprotic solvent like DMSO-d₆, it could appear as a broad singlet over a wide chemical shift range.

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule.

-

N-Methyl Carbon (N-CH₃): This carbon will appear as a single peak in the upfield region of the spectrum, typically around δ 35 - 40 ppm .

-

Pyrazole Ring Carbons (C-3, C-4, C-5):

-

C-3: This carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, which will cause a significant downfield shift. It will also exhibit coupling to the fluorine atoms of the CF₃ group, appearing as a quartet in the proton-decoupled spectrum. The predicted chemical shift is in the range of δ 145 - 150 ppm .

-

C-4: This carbon is bonded to the boronic acid group. Its chemical shift is more difficult to predict precisely but is expected to be in the aromatic region, likely around δ 110 - 120 ppm . The signal may be broader than other carbon signals due to the quadrupolar nature of the boron atom.

-

C-5: This is the only carbon in the pyrazole ring bonded to a hydrogen atom. Its chemical shift is anticipated to be in the range of δ 135 - 140 ppm .

-

-

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will be observed as a prominent quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). This signal is expected in the region of δ 120 - 125 ppm .[5]

¹⁹F and ¹¹B NMR: Heteronuclear Insights

-

¹⁹F NMR Spectroscopy: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to the electronic environment.[6][7] For a CF₃ group on a pyrazole ring, a chemical shift in the range of δ -60 to -65 ppm (relative to CFCl₃) is a reasonable prediction.[8]

-

¹¹B NMR Spectroscopy: This technique is highly informative for characterizing boronic acids.[9][10][11] The ¹¹B nucleus is quadrupolar, which can lead to broad signals. For a tricoordinate boronic acid, a broad signal is expected in the range of δ 28 - 33 ppm .[12] The precise chemical shift and signal width can be influenced by solvent and the potential for formation of cyclic boroxine anhydrides.[12][13]

Predicted NMR Data Summary

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹³C) |

| N-CH₃ | 3.8 - 4.2 (s, 3H) | 35 - 40 | Singlet |

| H-5 | 7.5 - 8.0 (s, 1H) | 135 - 140 | Singlet |

| C-3 | - | 145 - 150 | Quartet (q) |

| C-4 | - | 110 - 120 | Singlet (broad) |

| CF₃ | - | 120 - 125 | Quartet (q) |

| B(OH)₂ | Broad, variable | - | - |

| Heteronucleus | Predicted Chemical Shift (ppm) |

| ¹⁹F (CF₃) | -60 to -65 |

| ¹¹B (B(OH)₂) | 28 to 33 |

Experimental Protocols for High-Fidelity Data Acquisition

The following protocols are designed to yield high-quality, unambiguous NMR data for this compound.

Sample Preparation: Mitigating Boronic Acid Oligomerization

Boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[4][13] To circumvent this, the use of a coordinating deuterated solvent is highly recommended.

Protocol:

-

Weigh approximately 5-10 mg of the boronic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated methanol (Methanol-d₄, CD₃OD).

-

Cap the tube and gently agitate until the sample is fully dissolved. Methanol-d₄ will break up the boroxine trimers, resulting in sharper signals for the monomeric boronic acid.[4] Note that the B-OH protons will exchange with the deuterium of the solvent and will not be observed.

1D NMR Acquisition Workflow

Caption: Sequential workflow for 1D NMR data acquisition.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover all expected signals.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. An adequate number of scans will be necessary to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time than the ¹H spectrum.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

¹¹B NMR: Acquire a one-dimensional boron spectrum. It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[10]

2D NMR for Unambiguous Assignments

To definitively correlate the proton and carbon signals, two-dimensional NMR experiments are indispensable.[1][14]

Caption: Key 2D NMR correlations for structural assignment.

Protocol:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will show a cross-peak between the H-5 proton signal and the C-5 carbon signal, confirming their direct connection.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds). Key expected correlations include:

-

A cross-peak between the N-CH₃ protons and C-4 , confirming the position of the methyl group.

-

Cross-peaks from the H-5 proton to C-4 (2-bond correlation) and C-3 (3-bond correlation), which will unambiguously assign all carbons in the pyrazole ring.

-

Conclusion

The NMR spectral characterization of this compound is a clear-cut process when approached with a foundational understanding of chemical shifts and the application of modern NMR techniques. The predicted spectra are relatively simple, but potential challenges such as boronic acid oligomerization must be addressed through appropriate sample preparation. By following the detailed experimental protocols outlined in this guide, including the strategic use of 2D correlation spectroscopy, researchers can achieve high-fidelity data, leading to confident and unambiguous structural verification of this valuable chemical entity.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. J-Stage. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. J Org Chem. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

-

2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]

-

1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]

-

This compound Request for Quotation. ChemBK. [Link]

-

(3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid. Hoffman Fine Chemicals. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. researchgate.net. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

(1-Methyl-1H-pyrazol-3-yl)boronic acid. PubChem. [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. ResearchGate. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. mdpi.com [mdpi.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Ensuring the Stability and Integrity of Trifluoromethyl Pyrazole Boronic Acids

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the best practices for the storage and handling of trifluoromethyl pyrazole boronic acids. By understanding their inherent chemical nature and the factors that influence their degradation, users can ensure the reliability and reproducibility of their experimental results.

Introduction: The Synthetic Power and Stability Challenge of Trifluoromethyl Pyrazole Boronic Acids

Trifluoromethyl pyrazole boronic acids are powerful reagents in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. The incorporation of the trifluoromethyl group, a potent electron-withdrawing moiety, into the pyrazole ring imparts unique electronic properties that are highly desirable in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

However, the very features that make these compounds valuable also present significant stability challenges. The electron-deficient nature of the boron atom, exacerbated by the trifluoromethyl group, makes the boronic acid susceptible to degradation.[1][2] This guide will delve into the critical aspects of stability, storage, and handling to preserve the integrity of these vital synthetic building blocks.

Core Stability Concerns and Degradation Pathways

The stability of trifluoromethyl pyrazole boronic acids is primarily threatened by two key degradation pathways: protodeboronation and the formation of boroxine anhydrides.

2.1 Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, yielding the corresponding trifluoromethyl pyrazole and boric acid. This process is often catalyzed by moisture and can be accelerated by acidic or basic conditions. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can increase the susceptibility of the boronic acid to this degradation pathway.[3]

2.2 Boroxine Formation: The Anhydride Equilibrium

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[3] While this is often a reversible process, the presence of boroxines can lead to inaccuracies in weighing and stoichiometry, ultimately affecting reaction yields and reproducibility.[4] Commercial boronic acids often exist as a mixture of the free acid and its boroxine anhydride.[3]

Diagram of Degradation Pathways

Caption: Major degradation routes for trifluoromethyl pyrazole boronic acids.

Critical Factors Influencing Stability

Several environmental factors can significantly impact the shelf-life of trifluoromethyl pyrazole boronic acids.

-

Moisture: As the primary catalyst for protodeboronation, exposure to atmospheric moisture is the most critical factor to control.[5][6] Boronic acid esters, in particular, are known to be labile and can hydrolyze to the corresponding acid upon exposure to moisture.[7]

-

Temperature: Elevated temperatures accelerate the rates of degradation. Therefore, proper storage at reduced temperatures is essential.[5]

-

Light: To prevent potential photochemical degradation, it is prudent to store these compounds in amber vials or in the dark.[8]

-

Atmosphere: Storing under an inert atmosphere, such as argon or nitrogen, can protect against both moisture and oxygen.[8]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the quality of trifluoromethyl pyrazole boronic acids.

4.1 Long-Term Storage

For optimal long-term stability, these compounds should be stored at 2-8°C, as recommended for many commercial boronic acid products.[9] For particularly sensitive derivatives, storage at -20°C may be advisable. Key storage recommendations include:

-

Temperature: 2-8°C or frozen (-20°C).

-

Atmosphere: Under an inert gas (argon or nitrogen).[8]

-

Container: Tightly sealed, clean glass or chemically resistant plastic containers in a dry environment.[8]

-

Light: Protection from light using amber vials or storage in a dark location.[8]

Table 1: Storage Condition Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | Slows degradation kinetics |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture and oxygen exposure |

| Light | Amber vial/Darkness | Avoids photochemical decomposition |

| Moisture | Tightly sealed container | Minimizes hydrolysis/protodeboronation |

4.2 Handling Procedures

Proper handling during experimental setup is crucial to prevent degradation.[8]

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold solid.

-

Inert Atmosphere: For highly sensitive compounds or reactions, handle the material in a glovebox or under a stream of inert gas.[8]

-

Solvents: Use dry, deoxygenated solvents when preparing stock solutions.[8]

-

Exposure: Minimize the time the container is open to the atmosphere. After dispensing, tightly reseal the container, potentially purging with an inert gas, and return it to the recommended storage condition.

Methods for Assessing Stability and Purity

The analysis of boronic acids can be challenging due to their propensity to degrade during the analytical process itself.[7][10]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique for purity assessment. However, on-column hydrolysis can be a significant issue, leading to inaccurate results.[11] The use of non-aqueous or aprotic diluents and highly basic mobile phases can help to stabilize reactive pinacol boronate esters during analysis.[10]

-

Non-Aqueous Capillary Electrophoresis (NACE): NACE has been shown to be an accurate quantitative technique for analyzing boronic esters and their corresponding acids without the limitations of traditional chromatographic methods, such as hydrolysis during analysis.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR can provide valuable information on the purity of the compound and the presence of degradation products like the protodeboronated pyrazole or boroxines.

Experimental Workflow for Stability Assessment

Caption: A systematic workflow for evaluating the stability of trifluoromethyl pyrazole boronic acids.

Conclusion

The synthetic utility of trifluoromethyl pyrazole boronic acids is undeniable, but their successful application hinges on a thorough understanding and mitigation of their inherent instability. By implementing the rigorous storage and handling protocols detailed in this guide, researchers can protect the integrity of these valuable reagents, leading to more reliable, reproducible, and successful synthetic outcomes.

References

-

Lab Supplies. 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester, 97%. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 132-138. [Link]

-

Regan, D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 230-237. [Link]

-

Organic Syntheses. (2022). MIDA Anhydride: A Practical Reagent for the Synthesis of MIDA Boronates. Org. Synth., 99, 92-109. [Link]

-

Plamondon, H., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

-

SLS. 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester, 97%. [Link]

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1109-1121. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2997. [Link]

-

van der Lubbe, S. C. C., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(13), e202104100. [Link]

-

Boron Molecular. 3,5-bis(trifluoromethyl)-1H-pyrazole-4-boronic acid, pinacol ester. [Link]

- Google Patents. (2013).

-

Pitt, W. R., & Parry, D. M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]